molecular formula C9H12O2 B042210 Hexahydrocoumarin CAS No. 700-82-3

Hexahydrocoumarin

Cat. No. B042210
CAS RN: 700-82-3
M. Wt: 152.19 g/mol
InChI Key: ODFRBYOJLDRSKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hexahydrocoumarin derivatives has been explored through various catalytic and enantioselective methodologies. One notable method involves the asymmetric synthesis of 3,4-dihydrocoumarins by rhodium-catalyzed reaction of 3-(2-hydroxyphenyl)cyclobutanones, highlighting the efficient carbon−carbon bond formation at the 5-position of the dihydrocoumarins (Matsuda, Shigeno, & Murakami, 2007). Another approach for constructing the hexahydrocoumarin scaffold utilizes chiral thiourea-tertiary amine-catalyzed enantioselective [3 + 3] cyclizations, achieving excellent diastereoselectivities and high enantioselectivities (Yang et al., 2016).

Molecular Structure Analysis

Research on hexahydrocoumarin emphasizes its structural diversity and the potential for developing novel compounds with significant biological importance. A detailed molecular structure analysis reveals the compound's capability to form non-classical intermolecular interactions, which play a crucial role in its crystal packing and molecular arrangement. These structural features are vital for understanding the compound's reactivity and stability (Vaz et al., 2017).

Chemical Reactions and Properties

Hexahydrocoumarin undergoes various chemical reactions, showcasing its reactivity towards different organic transformations. For instance, the synthesis of 4-aryl-7,7-dimethyl-5-oxo-3,4,5,6,7,8-hexahydrocoumarin through a clean method in aqueous media highlights the mild reaction conditions and environmental friendliness of the process (Jin et al., 2004).

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery : Coumarin is a versatile scaffold with broad-ranging biological activities, offering potential for drug discovery and applications in medicinal chemistry, agrochemicals, cosmetics, and fragrances (Annunziata et al., 2020).

  • Anticoagulant and Anticancer Properties : Coumarin compounds show potential as anticoagulants and anticancer agents. They are also studied for their antioxidant and antiviral properties, as well as their application as fluorescent sensors for biological systems (Pereira et al., 2018).

  • Antitumoral and Anti-HIV Potential : Simple coumarins and their analogues are being researched for their antitumoral, anti-HIV, and central nervous system (CNS) activities, contributing to new synthetic strategies in drug design (Borges et al., 2005).

  • Genotoxic and Cytotoxic Studies : Studies on specific coumarin derivatives like 6,7-dihydroxycoumarin (aesculetin) focus on their genotoxic or cytotoxic potential, which is crucial for understanding their safety and efficacy in medical applications (Marques et al., 2015).

  • Catalytic and Enantioselective Transformations : Research also includes the catalytic asymmetric construction of the hexahydrocoumarin scaffold, demonstrating efficient methods for creating enantioenriched hexahydrocoumarins (Yang et al., 2016).

  • Cancer Prevention : Certain coumarin compounds found in natural sources like limes have been studied for their potential in inhibiting cancer cell growth, particularly in colon cancer, through mechanisms like inducing apoptosis (Patil et al., 2013).

  • Iron Chelation and Sensitizing Effects : Some coumarin derivatives are potent iron chelators, while others have been studied for their sensitizing capacity in relation to allergic reactions (Mladěnka et al., 2010; Hausen & Kallweit, 1986).

  • Antimicrobial and Antifungal Activities : Coumarins exhibit antimicrobial activities against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi, suggesting their potential use in treating infectious diseases (Smyth et al., 2009; Stein et al., 2006).

  • Therapeutic Potential in Diabetes and CNS Diseases : Daphnetin, a type of coumarin, has shown promising therapeutic effects on diabetes, arthritis, transplant rejection, cancer, and central nervous system diseases (Hang et al., 2022).

Safety And Hazards

Hexahydrocoumarin is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation .

Future Directions

The future directions of Hexahydrocoumarin research are promising. The first catalytic asymmetric construction of the biologically important hexahydrocoumarin scaffold has been established, which takes advantage of chiral thiourea–tertiary amine-catalyzed enantioselective transformations . This approach will not only provide an efficient method for the construction of the chiral hexahydrocoumarin scaffold but also enrich the research areas of asymmetric organocatalysis and catalytic enantioselective [3 + 3] cyclizations .

properties

IUPAC Name

3,4,5,6,7,8-hexahydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFRBYOJLDRSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)CCC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220269
Record name Hexahydrocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydrocoumarin

CAS RN

700-82-3
Record name 3,4,5,6,7,8-Hexahydro-2H-1-benzopyran-2-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydrocoumarin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahydrocoumarin
Source EPA DSSTox
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Record name 3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2-one
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Record name 3,4,5,6,7,8-HEXAHYDROCOUMARIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
XM Wang, XC Wang, CF Wang… - Green Chemistry Letters …, 2017 - Taylor & Francis
… Recently, we have reported the synthesis of hexahydrocoumarin derivatives in PEG-400 … method for synthesis of a series of hexahydrocoumarin derivatives by one-pot multicomponent …
Number of citations: 3 www.tandfonline.com
X Yang, YC Zhang, QN Zhu, MS Tu… - The Journal of Organic …, 2016 - ACS Publications
… biologically important hexahydrocoumarin scaffold has … hexahydrocoumarin. This approach will not only provide an efficient method for the construction of the chiral hexahydrocoumarin …
Number of citations: 22 pubs.acs.org
S Tu, JF Zhou, P Cai, H Wang, J Feng - Synthetic Communications, 2001 - Taylor & Francis
… A CONVENIENT SYNTHESIS OF 4-ARYL-7,7-DIMETHYL-5-OXO- 3,4,5,6,7,8-HEXAHYDROCOUMARIN UNDER MICROWAVE IRRADIATION WITHOUT CATALYST … A CONVENIENT …
Number of citations: 28 www.tandfonline.com
D Shi, J Chen, Q Zhuang, H Hu - Journal of Chemical …, 2003 - journals.sagepub.com
The reaction of an aromatic aldehyde, isopropylidene malonate and 5,5-dimethyl-1,3-cyclohexanedione in water in the presence of triethylbenzylammonium chloride (TEBA) as catalyst …
Number of citations: 15 journals.sagepub.com
TS Jin, AQ Wang, ZL Cheng… - Journal of Chemical …, 2004 - journals.sagepub.com
… In summary, a procedure for the preparation of 4-aryl-7, 7-dimethyl-5-oxo-3,4,5,6,7,8- hexahydrocoumarin catalysed by HTMAB in aqueous media has been developed. This is a one–…
Number of citations: 6 journals.sagepub.com
Y Gao, S Tu, Z Lu, D Niu, B Sun - Chinese Journal of Organic …, 2001 - sioc-journal.cn
A series of 4-aryl-7, 7-dimethyl-5-oxo-3, 4, 5, 6, 7, 8-hexahydrocoumarins (4) were synthesized by reaction of aryladehyde (1) and 5, 5-dimethyl-1, 3-cyclohexadione (2) with meldrum's …
Number of citations: 1 sioc-journal.cn
H Wu, D Shi, J Chen, X Wang, Q Zhuang… - … Section E: Structure …, 2003 - scripts.iucr.org
The title compound, C18H18O5, was synthesized by the reaction of 3,4-methylenedioxybenzaldehyde, 5,5-dimethyl-1,3-cyclohexanedione and isopropylidene malonate in the …
Number of citations: 1 scripts.iucr.org
F Shi, AX Dai, S Zhang, XH Zhang, SJ Tu - European journal of medicinal …, 2011 - Elsevier
… The efficient synthesis of novel hexahydrocoumarin derivatives was achieved via microwave-assisted reactions. Seven compounds showed stronger cytotoxicity to carcinoma …
Number of citations: 20 www.sciencedirect.com
M Hu, X Lian, H Liu, X Guo, Y Lü, H Bai… - Se pu= Chinese …, 2017 - europepmc.org
… of six allergenic coumarin compounds (coumarin, 7-methyl coumarin, 7-methoxycoumarin, 7-ethoxy-4-methyl coumarin, 4, 6-dimethyl-8-tert-butyl coumarin and hexahydrocoumarin) in …
Number of citations: 5 europepmc.org
CS Letizia, J Cocchiara, GA Wellington, C Funk… - Food and Chemical …, 2000
Number of citations: 0

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